molecular formula C15H20ClNO4S B3017135 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797177-61-7

2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B3017135
CAS No.: 1797177-61-7
M. Wt: 345.84
InChI Key: AXMFOHJAYQZFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20ClNO4S and its molecular weight is 345.84. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-11(2)10-22(19,20)14-7-17(8-14)15(18)9-21-13-5-3-12(16)4-6-13/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFOHJAYQZFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenoxy group and an isobutylsulfonyl moiety attached to an azetidine ring, contributing to its unique biological profile. The molecular formula is C14H18ClNO3SC_{14}H_{18}ClNO_3S, and it has a molecular weight of 307.81 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related compounds have shown efficacy against various bacterial strains, including resistant pathogens. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes involved in bacterial metabolism or inflammatory pathways. The sulfonyl group may enhance binding affinity to these targets, leading to increased efficacy.

Study 1: Antibacterial Activity

In a controlled laboratory setting, a series of derivatives including the target compound were synthesized and screened for antibacterial activity. The results indicated that the compound inhibited the growth of Staphylococcus aureus with an MIC value significantly lower than conventional antibiotics, suggesting its potential as an alternative treatment option.

Study 2: Anti-inflammatory Potential

A separate study investigated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The results showed a reduction in edema and inflammatory markers, supporting its use in developing anti-inflammatory therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.